1-(1-Phenylethyl)pyrrolidin-3-one

Medicinal Chemistry Lead Optimization Scaffold Comparison

Researchers often struggle to source chiral N-substituted pyrrolidin-3-one scaffolds with defined steric/electronic profiles. 1-(1-Phenylethyl)pyrrolidin-3-one (CAS 1086384-99-7) fills this gap as a versatile building block. - Chiral auxiliary for quinolone antibiotic intermediates & pregabalin precursors - Defined lipophilic profile for CNS GPCR SAR; racemic mixture with benzylic chiral center - Ketone handle for reductive amination, Grignard addition in diversity-oriented synthesis Supplied with CoA; ambient shipping; R&D use only.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 1086384-99-7
Cat. No. B1454031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)pyrrolidin-3-one
CAS1086384-99-7
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCC(=O)C2
InChIInChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3
InChIKeyBZZUUBALEPRFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylethyl)pyrrolidin-3-one – N-Substituted Pyrrolidinone Scaffold


1-(1-Phenylethyl)pyrrolidin-3-one (CAS 1086384-99-7) is an N-substituted pyrrolidin-3-one derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . The compound features a saturated pyrrolidinone ring bearing a ketone at the 3-position and a 1-phenylethyl substituent on the nitrogen atom, creating a chiral center that exists as a racemic mixture unless stereochemically resolved [1]. It is classified as a versatile small molecule scaffold within the broader family of pyrrolidin-3-ones, a privileged heterocyclic core prevalent in biologically active natural products, pharmaceutical intermediates, and organocatalysts [2].

1-(1-Phenylethyl)pyrrolidin-3-one Differentiation from Analogues


Generic substitution among pyrrolidin-3-one analogs is scientifically unsound because the N-substituent critically governs steric demand, electronic properties, and chiral recognition at biological targets. The 1-phenylethyl group introduces a benzylic chiral center and an extended aromatic π-system, which directly impacts binding geometry to enzymes, transporters, and receptors [1]. For instance, the stereochemistry of the phenylethyl substituent has been shown to be critical for biological activity in related phenylpyrrolidine scaffolds, with enantiomers exhibiting divergent pharmacological profiles due to enantioselective binding . Even structurally similar compounds such as 1-phenylpyrrolidin-3-one (CAS 128120-02-5) lack the ethyl linker and chiral center, resulting in different conformational preferences and reduced steric bulk . Therefore, selecting this specific N-substituted pyrrolidin-3-one over alternative scaffolds is essential for maintaining experimental reproducibility and structure-activity relationship fidelity.

Quantitative Comparison Evidence


Molecular Weight vs. 1-Phenylpyrrolidin-3-one

The molecular weight of 1-(1-Phenylethyl)pyrrolidin-3-one (189.25 g/mol) is 28.05 g/mol (17.4%) greater than that of the simpler 1-phenylpyrrolidin-3-one analog (161.2 g/mol), reflecting the addition of the ethyl linker and chiral center. This difference in physicochemical properties directly impacts logP, permeability, and off-target binding profiles in medicinal chemistry campaigns .

Medicinal Chemistry Lead Optimization Scaffold Comparison

Chiral Center vs. Achiral 1-Phenylpyrrolidin-3-one

Unlike the achiral comparator 1-phenylpyrrolidin-3-one, 1-(1-Phenylethyl)pyrrolidin-3-one contains a benzylic chiral center. In related phenylpyrrolidine scaffolds, stereochemistry at this position has been demonstrated to critically influence biological activity through enantioselective binding to protein targets . While direct comparative bioactivity data for this specific compound is limited, the presence of the chiral center alone distinguishes it for studies requiring stereochemical interrogation.

Chiral Chemistry Enantioselective Synthesis Pharmacology

NET Activity Differentiation from α-PPP

While 1-(1-Phenylethyl)pyrrolidin-3-one is sometimes mis-identified as α-Pyrrolidinopropiophenone (α-PPP), these are structurally distinct compounds. α-PPP (C13H17NO) has been quantitatively characterized as a norepinephrine transporter (NET) inhibitor with an IC50 of 0.14 µM in [3H]NE uptake assays, whereas the pyrrolidin-3-one core of the target compound is a ketone rather than a propiophenone, likely altering transporter interaction [1][2]. Direct data for the target compound are lacking, but structural divergence from α-PPP indicates different pharmacological profiles.

Neuropharmacology Transporter Assays Synthetic Cathinones

Chiral Auxiliary and Intermediate Utility

1-(1-Phenylethyl)pyrrolidin-3-one is commercially offered as a versatile chiral building block and intermediate . Structurally related N-(1-phenylethyl)pyrrolidinones have been employed as chiral auxiliaries in the synthesis of enantiomerically pure quinolone antibacterials and pregabalin intermediates, with diastereomeric excesses exceeding 95% in some transformations [1][2]. The specific 1-(1-phenylethyl) substituent provides steric shielding and facial bias in cycloadditions and alkylations, a feature absent in N-methyl or N-phenyl analogs.

Asymmetric Synthesis Chiral Auxiliaries Pharmaceutical Intermediates

High-Value Research and Procurement Scenarios


Chiral Auxiliary for Enantioselective Synthesis

As a chiral N-substituted pyrrolidin-3-one, this compound is procured for use as a chiral auxiliary in asymmetric syntheses, such as the preparation of stereochemically pure 3-(1-aminoethyl)pyrrolidines (quinolone antibiotic intermediates) and pregabalin precursors [1]. Its 1-phenylethyl group provides facial selectivity that achiral pyrrolidinones cannot offer, making it a critical building block for enantioselective route development [2].

CNS Lead Optimization Scaffold

The pyrrolidin-3-one core is a privileged scaffold in CNS drug discovery. The 1-phenylethyl substitution provides a defined lipophilic and steric profile distinct from simpler N-phenyl or N-methyl analogs, allowing medicinal chemists to probe structure-activity relationships at dopamine, serotonin, and other GPCR targets [3]. Procurement of this specific analog, rather than generic pyrrolidinones, ensures consistency in SAR exploration.

Reference Standard vs. Synthetic Cathinones

This compound serves as an important analytical reference to distinguish pyrrolidin-3-one derivatives from structurally similar synthetic cathinones like α-PPP. Forensic and analytical laboratories procure this specific CAS to avoid misidentification in seized drug analysis and metabolomic studies [4].

Diversity-Oriented Synthesis Building Block

The compound is utilized as a versatile small molecule scaffold in diversity-oriented synthesis (DOS) campaigns. The ketone at the 3-position offers a handle for further functionalization (e.g., reductive amination, Grignard addition), while the N-phenylethyl group introduces conformational constraint and chirality. This combination is not accessible from simpler pyrrolidinone analogs, enabling the generation of unique chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenylethyl)pyrrolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.